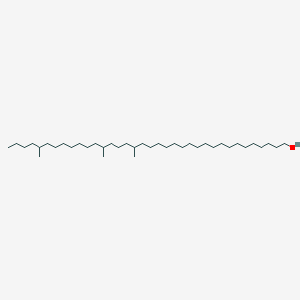
6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one is a chemical compound with the molecular formula C8H4N2O7 It is characterized by the presence of two nitro groups at the 6 and 8 positions on the benzodioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one typically involves nitration reactions. One common method is the nitration of 4H-1,3-benzodioxin-4-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The major products are the corresponding diamino derivatives.
Substitution: Depending on the nucleophile used, various substituted benzodioxin derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Similar in structure but with a single nitro group.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Another related compound with a different substitution pattern.
Uniqueness
The dual nitro substitution provides distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
116489-05-5 |
|---|---|
Molekularformel |
C8H4N2O7 |
Molekulargewicht |
240.13 g/mol |
IUPAC-Name |
6,8-dinitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4N2O7/c11-8-5-1-4(9(12)13)2-6(10(14)15)7(5)16-3-17-8/h1-2H,3H2 |
InChI-Schlüssel |
VOAGZQVLOYCJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
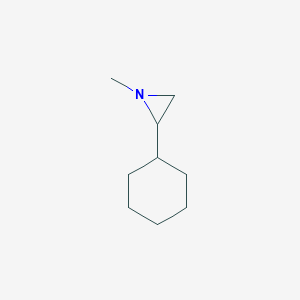
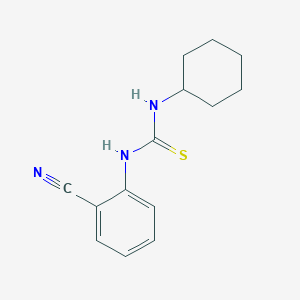
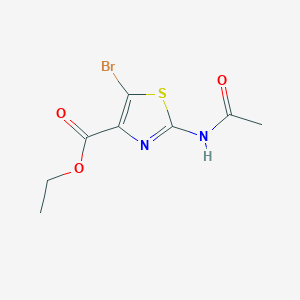
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
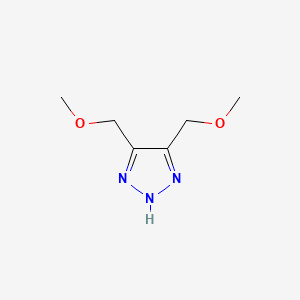

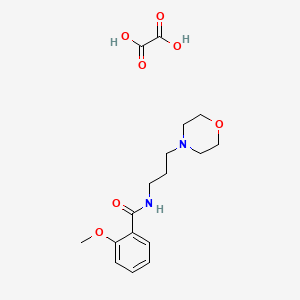
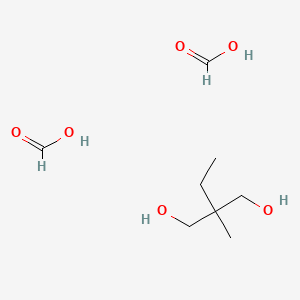

![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

